Fondenafil-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

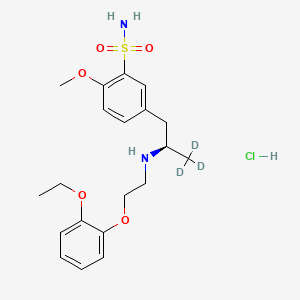

Fondenafil-d5 is the deuterium labeled Fondenafil . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Structure Analysis

The molecular formula of this compound is C24H27D5N6O3 . The molecular weight is 457.58 .科学的研究の応用

The scientific research applications of "Fondenafil-d5" are closely related to its role as a phosphodiesterase type 5 (PDE5) inhibitor. These inhibitors, including this compound, are primarily known for their clinical validation in treating erectile dysfunction and pulmonary arterial hypertension. They operate by inhibiting cyclic nucleotide PDE5, which is a pathway for these conditions. The research has extended into exploring PDE5 inhibitors for additional indications requiring different biological and/or pharmacokinetic profiles to address selectivity over other PDEs, slow onset, duration of action, or CNS penetration issues faced by first-generation agents (Bell & Palmer, 2011).

Non-Erectogenic Beneficial Uses

Beyond the well-known applications in treating erectile dysfunction, research has expanded into the non-erectogenic beneficial uses of PDE5 inhibitors. This includes potential effects on psychological states such as anxiety and mood, independent of their proerectile effects. Studies have suggested that PDE5 inhibitors like this compound may have direct effects on reducing anxiety-related behaviors and improving depressive symptoms, indicating a broader therapeutic potential (Hames, Wilson, & Goldmeier, 2009).

Advancements in Phosphodiesterase-5 Inhibitors Research

The quest for optimal PDE5 inhibitors has led to the development of novel agents addressing the limitations of the first generation. These advancements aim to improve selectivity and pharmacokinetic issues, indicating a shift towards better-tolerated and more efficacious alternatives for conditions associated with erectile dysfunction, possibly including this compound. The research signifies a movement towards creating PDE5 inhibitors that could be safe and more effective in modulating PDE5 levels under conditions involving oxidative stress, such as diabetes and aging (Gur, Sikka, & Hellstrom, 2008).

Safety and Hazards

The safety data sheet for Fondenafil (not specifically Fondenafil-d5) suggests that if inhaled, the person should be moved to fresh air. If not breathing, give artificial respiration and consult a physician immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Fondenafil-d5 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["4-(2-Hydroxyethyl)piperazine-d8", "3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium hydroxide (NaOH)", "Ethanol", "Water"], "Reaction": ["Step 1: The starting material 4-(2-Hydroxyethyl)piperazine-d8 is reacted with 3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester in DMF in the presence of TEA to form Fondenafil-d5 intermediate A.", "Step 2: Intermediate A is then hydrogenated using hydrogen gas and Pd/C as a catalyst to form intermediate B.", "Step 3: Intermediate B is then treated with NaOH in ethanol to form Fondenafil-d5.", "Overall, this synthesis pathway involves the use of a variety of starting materials and multiple reaction steps to produce the desired compound Fondenafil-d5."] } | |

CAS番号 |

1324230-58-1 |

分子式 |

C24H32N6O3 |

分子量 |

457.59 |

IUPAC名 |

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |

InChIキー |

BNQTXDVBJLRWNB-QKLSXCJMSA-N |

SMILES |

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |

同義語 |

5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

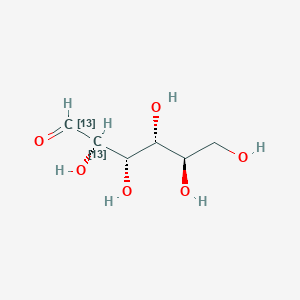

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)